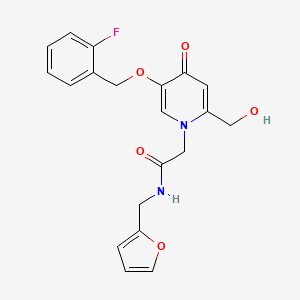![molecular formula C22H19F2N5O3 B2497232 2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide CAS No. 1021051-57-9](/img/structure/B2497232.png)
2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide is a complex organic molecule with intriguing chemical properties. It's an amide derivative, notable for its phenoxy and triazolopyridazine structures. The presence of fluorine atoms within its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide typically involves multi-step organic reactions. Starting materials may include 3-fluorophenol, 4-fluoroaniline, and intermediates such as triazolopyridazine derivatives. Key reactions may include:
Ether formation via nucleophilic substitution.
Amide coupling reactions.
Heterocyclic ring formation via cyclization.
Industrial Production Methods
Industrial production methods might involve optimizing the above reactions to scale-up processes. Factors such as reaction yield, purity, and cost-efficiency play crucial roles. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Limited oxidation reactions due to the presence of aromatic rings and electron-withdrawing fluorine atoms.
Reduction: Selective reduction can target certain functional groups without affecting the integrity of the molecule.
Substitution: Both nucleophilic and electrophilic substitutions are possible, altering the functional groups attached to the aromatic systems.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting reagents: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed depend on the specific reaction pathways. For instance:
Oxidation may yield quinones or hydroxylated derivatives.
Reduction might produce simpler amides or dehalogenated products.
Substitution could generate derivatives with various functional groups like alkyl or aryl moieties.
Scientific Research Applications
Chemistry
The compound's unique structure makes it an interesting subject for studies on electronic effects of fluorine atoms in organic molecules. It's also used in exploring novel synthetic methodologies for complex organic molecules.
Biology
Due to its bioactive properties, the compound is investigated for potential pharmaceutical applications, including as an enzyme inhibitor or receptor modulator. Its fluorinated structure enhances its metabolic stability and bioavailability.
Medicine
Research may explore its use in developing new drugs targeting specific pathways influenced by its triazolopyridazine moiety. Its potential anti-inflammatory or anticancer activities are of particular interest.
Industry
Its properties could be leveraged in material science for the development of new polymers or coatings, taking advantage of its chemical stability and fluorine-related characteristics.
Mechanism of Action
The mechanism by which 2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound can fit into active sites due to its structural features, modulating biological pathways. The fluorine atoms may enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison
Compared to similar compounds, 2-(3-fluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide stands out due to its dual phenoxy and triazolopyridazine structure. The presence of multiple fluorine atoms provides distinct electronic effects not seen in non-fluorinated analogs.
Similar Compounds
2-(3-chlorophenoxy)-N-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide: A chlorinated analog with different reactivity and binding characteristics.
2-(3-methoxyphenoxy)-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide: Featuring methoxy groups instead of fluorine, influencing its chemical properties and biological activities.
With these insights, we see how this compound fits into the broader landscape of organic chemistry and potential applications. It's not just about the molecule itself but its role within various scientific domains.
Properties
IUPAC Name |
2-(3-fluorophenoxy)-N-[2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O3/c1-14(32-18-4-2-3-17(24)13-18)22(30)25-11-12-31-20-10-9-19-26-27-21(29(19)28-20)15-5-7-16(23)8-6-15/h2-10,13-14H,11-12H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJVXTVHGPFGMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=NN2C(=NN=C2C3=CC=C(C=C3)F)C=C1)OC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1-benzofuran-2-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2497154.png)



![6'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B2497159.png)


![10-(3,4-dimethylphenyl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2497162.png)



![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2497169.png)
